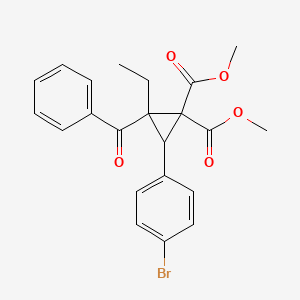

![molecular formula C13H20N4O2S B5501274 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro compounds, such as "7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one," represent a unique class of chemicals characterized by their spirocyclic structure, where two or more rings are joined at a single atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of spiro compounds often involves multistep reactions, including cycloadditions, Michael additions, and rearrangements. For instance, the Prins/pinacol cascade process has been developed for synthesizing oxaspiro[4.5]decan-1-ones, which might offer insights into analogous methods for the target compound (Reddy et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antihypertensive and Anticancer Activities

Compounds structurally related to 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one have been synthesized and screened for their potential antihypertensive and anticancer activities. For instance, the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored, demonstrating promising results in lowering blood pressure without acting as beta-adrenergic blockers (Caroon et al., 1981). Additionally, novel series of spirothiazolidines and their analogs have shown significant anticancer and antidiabetic activities, highlighting the therapeutic potential of these compounds (Flefel et al., 2019).

Antimicrobial and Antifungal Properties

Research into derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one has also uncovered compounds with antimicrobial and antifungal properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and shown to inhibit human coronavirus 229E replication, suggesting potential for antiviral drug development (Apaydın et al., 2019). Additionally, new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds demonstrated moderate to high inhibition activities against various cancer cell lines, indicating their potential use in cancer treatment (Flefel et al., 2017).

Novel Synthetic Pathways and Chemical Transformations

The study of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives extends beyond biomedical applications to include chemical synthesis and transformations. Investigations into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, for example, have provided insights into novel synthetic pathways and potential applications in materials science (Kuroyan et al., 1995). Furthermore, the interception of intermediate thiocarbonyl ylides by NH-compounds has revealed new chemical transformations, broadening the understanding of reactive intermediates in organic chemistry (Mlostoń et al., 2004).

Eigenschaften

IUPAC Name |

9-[(4-propan-2-ylthiadiazol-5-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-9(2)11-10(20-16-15-11)6-17-5-3-4-13(8-17)7-14-12(18)19-13/h9H,3-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJOIGRPJBFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)CN2CCCC3(C2)CNC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Isopropyl-1,2,3-thiadiazol-5-YL)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)